An In-depth Technical Guide to the Crystal Structure and Stereochemistry of 8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime
An In-depth Technical Guide to the Crystal Structure and Stereochemistry of 8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime
Abstract
The 8-azabicyclo[3.2.1]octane framework, the core of tropane alkaloids, is a privileged scaffold in medicinal chemistry, lending rigidity and specific three-dimensional orientations to pharmacologically active molecules.[1][2] The introduction of an oxime functionality at the 3-position of the N-methylated scaffold (tropinone) introduces a new layer of stereochemical complexity, namely E/Z isomerism, which can significantly influence biological activity.[3] This technical guide provides a comprehensive analysis of the synthesis, stereochemistry, and the methodologies required for the definitive structural elucidation of 8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime (tropinone oxime). While a definitive single-crystal X-ray structure for this specific compound is not publicly available, this document synthesizes data from closely related analogs and foundational stereochemical principles to predict its most probable solid-state and solution-phase structure. Furthermore, it outlines the self-validating experimental protocols necessary for its empirical determination.
Introduction: The Significance of the Tropinone Oxime Scaffold
The 8-methyl-8-azabicyclo[3.2.1]octan-3-one (tropinone) skeleton is a cornerstone in the synthesis of numerous biologically active compounds, including atropine and cocaine.[4] Its rigid bicyclic nature provides a well-defined spatial arrangement for substituents, crucial for receptor binding and pharmacological effect. The conversion of the C3-ketone to an oxime introduces a C=N double bond, which not only alters the electronic properties of the ring but also presents the possibility of geometric isomerism (E and Z configurations). The stereochemical configuration of oximes is known to be a critical determinant of their biological activity, making the unambiguous assignment of these isomers a paramount step in drug development and structure-activity relationship (SAR) studies.[3] This guide will delve into the conformational preferences of the bicyclic system and the stereochemistry of the oxime moiety.
Synthesis and Preparation
The synthesis of the target compound begins with the classic preparation of tropinone, followed by oximation.
Synthesis of 8-Methyl-8-azabicyclo[3.2.1]octan-3-one (Tropinone)
The most renowned method for synthesizing the tropinone core is the Robinson biomimetic synthesis, a one-pot reaction that combines succinaldehyde, methylamine, and acetonedicarboxylic acid (or acetone).[4][5][6] This tandem "double Mannich" reaction is remarkably efficient and provides the bicyclic ketone in good yields.[7]
Oximation of Tropinone
The conversion of the ketone to the oxime is a standard condensation reaction with hydroxylamine.
Protocol 2.2.1: Synthesis of 8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime
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Dissolution: Dissolve 8-methyl-8-azabicyclo[3.2.1]octan-3-one (tropinone) (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
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Reagent Addition: Add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.5 eq) to the solution. The sodium acetate acts as a base to liberate free hydroxylamine.
-
Reaction: Stir the mixture at room temperature or under gentle reflux (e.g., 60 °C) for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (tropinone) is consumed.
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Work-up: Remove the ethanol under reduced pressure. Add water to the residue and basify with a suitable base (e.g., Na₂CO₃) to a pH of ~9-10.
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Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or chloroform (3x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude oxime product. Further purification can be achieved by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) to yield the purified tropinone oxime.
Stereochemical and Conformational Analysis
The stereochemistry of tropinone oxime is defined by two key features: the conformation of the 8-azabicyclo[3.2.1]octane ring system and the geometric isomerism of the C=N oxime bond.
Conformation of the Bicyclic Core
The 8-azabicyclo[3.2.1]octane skeleton is composed of a six-membered piperidine ring and a five-membered pyrrolidine ring.
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Piperidine Ring Conformation: In tropinone and its derivatives, the six-membered ring predominantly adopts a chair conformation to minimize steric strain.[8]
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N-Methyl Group Orientation: The N-methyl group can exist in either an axial or equatorial position. Experimental and computational studies on tropinone have shown that the equatorial conformer is more stable, with an equatorial/axial population ratio of approximately 2:1 in the gas phase.[9] This preference for the equatorial position is expected to be maintained in the oxime derivative to minimize 1,3-diaxial interactions.
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Pyrrolidine Ring Conformation: The five-membered ring typically adopts an envelope conformation.[8]
Based on these established principles, the most stable conformation of the tropinone oxime bicyclic core is predicted to have the piperidine ring in a chair form with the N-methyl group in the equatorial position.
Geometric Isomerism of the Oxime Group (E/Z Isomerism)
The C3=NOH bond gives rise to two geometric isomers: the E-isomer (where the -OH group is anti to the C4 position) and the Z-isomer (where the -OH group is syn to the C4 position).
The relative stability and prevalence of these isomers depend on steric and electronic factors. In many cases, the E-isomer is thermodynamically more stable due to reduced steric hindrance. However, the formation of isomers can be kinetically controlled, and both may be present in a synthesized sample. Unambiguous determination requires advanced analytical techniques.
Experimental Workflows for Structural Elucidation
To empirically validate the predicted structure and stereochemistry, a combination of single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy is essential.
Single-Crystal X-ray Crystallography
This technique provides the most definitive evidence of molecular structure in the solid state, including bond lengths, bond angles, and the absolute configuration of all stereocenters.
Protocol 4.1.1: Crystal Growth and X-ray Diffraction
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Crystal Growth:
-
Objective: To grow single crystals of sufficient size and quality for diffraction.
-
Methodology: Slow evaporation is a common and effective technique. Dissolve the purified tropinone oxime in a suitable solvent or solvent mixture (e.g., methanol, ethanol, ethyl acetate, or a mixture with a less polar anti-solvent like hexanes) to near saturation.
-
Filter the solution through a syringe filter into a clean vial.
-
Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a sensitive detector (e.g., CCD or CMOS).[10] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the collected data (integration, scaling, and absorption correction) using appropriate software (e.g., XDS).[10]
-
Solve the structure using direct methods or Patterson methods to locate the positions of the atoms.
-
Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and angles. This process will unambiguously determine the E or Z configuration of the oxime and the conformation of the bicyclic ring in the crystal lattice.[10]
-
NMR Spectroscopic Analysis
NMR spectroscopy is the most powerful tool for determining the structure and stereochemistry of molecules in solution, and for differentiating between the E and Z isomers.[11]
Protocol 4.2.1: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified oxime in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Principle: The chemical shifts of protons near the C=N bond are highly sensitive to the isomer configuration due to the magnetic anisotropy of the double bond. Protons syn to the oxime -OH group are typically shielded (shifted upfield) compared to those in the anti position.
-
Expected Observation: The protons at the C2 and C4 positions will exhibit different chemical shifts and coupling patterns for the E and Z isomers.
-
-
¹³C NMR Spectroscopy:
-
Principle: The chemical shifts of the C3 (oxime carbon) and the adjacent C2 and C4 carbons will differ between isomers. Steric compression in the more hindered isomer can cause an upfield shift (shielding) for nearby carbons.[11]
-
-
2D NMR Spectroscopy (NOESY):
-
Principle: Nuclear Overhauser Effect Spectroscopy (NOESY) detects through-space correlations between protons that are close to each other (< 5 Å). This is a definitive method for isomer assignment.[10]
-
Expected Observation for E-Isomer: A NOESY cross-peak would be expected between the oxime -OH proton and the proton(s) at the C2 position.
-
Expected Observation for Z-Isomer: A NOESY cross-peak would be expected between the oxime -OH proton and the proton(s) at the C4 position.
-
Predicted Spectroscopic and Crystallographic Data
While experimental data is required for confirmation, based on known principles, we can predict the key structural parameters.
Table 1: Predicted Key Structural and Spectroscopic Features
| Parameter | Predicted Value/Observation | Rationale/Method of Verification |
| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules; determined by X-ray diffraction. |
| Space Group | Centrosymmetric (e.g., P2₁/c) for racemate | Determined by X-ray diffraction. |
| N-Methyl Conformation | Equatorial | Minimizes steric strain; confirmed by X-ray and NMR (coupling constants).[9] |
| Piperidine Ring | Chair Conformation | Most stable conformation for a six-membered ring; confirmed by X-ray.[8] |
| Oxime Isomer | Predominantly E-isomer | Generally the thermodynamically more stable isomer due to reduced sterics. |
| ¹H NMR (C2-H vs C4-H) | Distinct chemical shifts for each isomer | Magnetic anisotropy of the C=N-OH group.[11] |
| ¹³C NMR (C3) | ~160 ppm | Typical chemical shift for an oxime carbon. |
| NOESY Correlation | For E-isomer: OH ↔ H -C2For Z-isomer: OH ↔ H -C4 | Definitive assignment of isomerism in solution.[10] |
Conclusion
The stereochemistry of 8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime is a complex interplay between the conformational preferences of the rigid bicyclic tropane core and the geometric isomerism of the oxime functionality. Based on extensive literature on related structures, the most probable conformation features a chair-form piperidine ring with an equatorial N-methyl group. The oxime is likely to exist predominantly as the more stable E-isomer. This guide provides the essential synthetic and analytical framework for researchers to confirm this predicted structure. The outlined protocols for single-crystal X-ray diffraction and advanced NMR spectroscopy represent a self-validating system to provide an unambiguous and definitive characterization of this important chemical entity, a crucial step for its potential application in drug design and development.
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